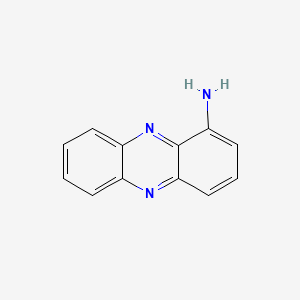

1-Phenazinamine

Description

BenchChem offers high-quality 1-Phenazinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenazinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUFXJHVFNRNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182941, DTXSID901315538 | |

| Record name | 1-Phenazinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(5H)-Phenazinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-22-4, 755710-53-3 | |

| Record name | 1-Aminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazine, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenazinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(5H)-Phenazinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazin-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenazinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98GLL9GUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Properties of 1-Phenazinamine

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic properties of 1-Phenazinamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a critical component of structural elucidation and quality control, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes data from Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to offer a comprehensive and practical reference. We delve into the causality behind experimental observations, provide validated protocols for data acquisition, and present an integrated approach to confirming the molecule's identity and purity.

Introduction: The Significance of 1-Phenazinamine

1-Phenazinamine, also known as 1-aminophenazine, belongs to the phenazine class of nitrogen-containing heterocyclic compounds. Its core structure, a dibenzopyrazine ring system, is a prominent chromophore and an electrochemically active moiety. The addition of an amine substituent at the 1-position significantly modulates its electronic properties, making it a valuable scaffold in the development of novel therapeutic agents, particularly with noted anticancer activities, and as a building block for advanced organic materials.[1][2]

Accurate and unambiguous characterization is the bedrock of scientific integrity. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure of 1-Phenazinamine. UV-Vis spectroscopy reveals its electronic transitions, NMR spectroscopy maps its unique atomic connectivity and chemical environment, and Mass Spectrometry determines its exact molecular weight and fragmentation patterns. Together, these methods form a powerful triad for structural confirmation.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from a ground state to a higher energy excited state. For aromatic systems like 1-Phenazinamine, the key transitions are π → π* and n → π*. The extensive conjugation of the phenazine core, coupled with the auxochromic amino group, dictates its characteristic absorption profile.[3][4][5]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of 1-Phenazinamine (typically 10-5 to 10-4 M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This is crucial to subtract any absorbance from the solvent itself.

-

Sample Measurement: Rinse and fill the cuvette with the 1-Phenazinamine solution.

-

Spectral Acquisition: Scan the sample from approximately 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivity (ε) values.

Data Interpretation and Key Spectral Features

The UV-Vis spectrum of a phenazine derivative is typically characterized by multiple absorption bands.[6] The presence of the amino group at the 1-position is expected to cause a bathochromic (red) shift to longer wavelengths compared to the parent phenazine molecule due to the extension of the conjugated system.

Table 1: Expected UV-Vis Absorption Maxima for 1-Phenazinamine

| Wavelength (λmax) | Solvent | Transition Type | Reference |

| ~255 nm | Methanol | π → π | [6] |

| ~370 nm | Methanol | π → π | [6] |

| ~450 nm | Methanol | n → π* | [6] |

Note: These are representative values. The exact λmax and ε can be influenced by solvent polarity.

The choice of solvent is a critical experimental parameter. Polar solvents can interact with the lone pair of electrons on the nitrogen atoms, affecting the energy of the n → π* transition. This solvatochromic effect can be a useful diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Visualization of 1-Phenazinamine for NMR Assignment

To facilitate the discussion of NMR data, the following atom numbering scheme will be used.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Data Interpretation

The molecular formula of 1-Phenazinamine is C₁₂H₉N₃, with a monoisotopic mass of 195.08 g/mol .

-

Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. For 1-Phenazinamine, this will appear at m/z = 195 . The presence of an odd number of nitrogen atoms (3) follows the Nitrogen Rule , which states that a molecule with an odd number of nitrogens will have an odd nominal molecular weight. [7]* Fragmentation Pattern: Under electron ionization, the molecular ion is energetically unstable and breaks apart into characteristic fragment ions. [8][9]Key fragmentations for 1-Phenazinamine would likely involve:

-

Loss of HCN (m/z 27): A common fragmentation for nitrogen heterocycles, leading to a peak at m/z = 168 .

-

Loss of an amino radical (•NH₂): While less common, it could contribute to a peak at m/z = 179 .

-

Loss of N₂H (from the amino group and a ring nitrogen): This could lead to a fragment at m/z = 166 .

-

Table 4: Expected Key Fragments in the EI Mass Spectrum of 1-Phenazinamine

| m/z Value | Proposed Fragment |

| 195 | [M]⁺• (Molecular Ion) |

| 168 | [M - HCN]⁺• |

| 167 | [M - N₂]⁺ |

| 140 | [C₁₁H₆N]⁺ |

Integrated Spectroscopic Analysis: A Self-Validating Approach

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all three methods to build a self-validating case for the structure and purity of 1-Phenazinamine.

Caption: Integrated workflow for structural elucidation.

This integrated workflow ensures trustworthiness. The MS confirms the correct molecular formula is possible. The UV-Vis confirms the presence of the expected conjugated phenazine system. Finally, NMR provides the definitive, high-resolution proof of the atomic connectivity, confirming the identity as 1-Phenazinamine and not an isomer.

Conclusion

The spectroscopic properties of 1-Phenazinamine are a direct reflection of its molecular structure. Its extended π-system gives rise to characteristic UV-Vis absorptions. The unique chemical environments of its 9 protons and 12 carbons produce a detailed and assignable NMR fingerprint. Its molecular weight and nitrogen content are readily confirmed by mass spectrometry. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify, characterize, and utilize this important molecule in their scientific endeavors.

References

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

(a) ¹H-NMR spectrum of phenazine (1) recorded in CDCl3 at 400 MHz; (b).... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines.... (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR chemical shift ppm table. (n.d.). California State Polytechnic University, Pomona. Retrieved from [Link]

-

fragmentation patterns in mass spectra. (n.d.). Chemguide. Retrieved from [Link]

-

Gao, X., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Phenazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

1 H NMR spectrum of methanophenazine from M. mazei Gö1 (CD 3 OD.... (n.d.). ResearchGate. Retrieved from [Link]

-

Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

(PDF) 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. (n.d.). ResearchGate. Retrieved from [Link]

-

(a) UV−vis spectra recorded for complex 1 nm at various pH values. (b).... (n.d.). ResearchGate. Retrieved from [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2017). MDPI. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics. (2015). PubMed. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2012). University of Alabama at Birmingham. Retrieved from [Link]

-

pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2019). Spectroscopy Online. Retrieved from [Link]

Sources

- 1. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mazams.weebly.com [mazams.weebly.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Electrochemical properties and redox potential of 1-Phenazinamine

An In-depth Technical Guide to the Electrochemical Properties and Redox Potential of 1-Phenazinamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical properties and redox potential of 1-Phenazinamine. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique redox characteristics of this phenazine derivative.

Introduction to 1-Phenazinamine and the Phenazine Core

Phenazines are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic ring system where a pyrazine ring is annulated to two benzene rings.[1][2] This core structure is redox-active and is found in over 150 natural products isolated from various microorganisms, as well as in more than 6,000 synthetic derivatives.[1][2] The biological and electrochemical activities of phenazines, including their roles as antibiotics and their applications in energy storage, are intrinsically linked to their ability to undergo reversible oxidation-reduction reactions.[3][4][5]

1-Phenazinamine, the subject of this guide, is a derivative of the core phenazine structure, featuring an amino (-NH₂) group at the 1-position. This substitution is critical as it significantly modulates the electronic properties of the phenazine ring, thereby influencing its redox potential and reactivity. Understanding these properties is crucial for harnessing its potential in various applications.

Caption: Chemical structure of 1-Phenazinamine.

The Fundamental Redox Behavior of 1-Phenazinamine

The electrochemical behavior of phenazines is generally characterized by a two-electron, two-proton coupled transfer process.[3] This mechanism allows the molecule to act as an effective electron shuttle in various chemical and biological systems. The introduction of an amino group, which is an electron-donating group (EDG), into the phenazine core at the 1-position increases the electron density of the aromatic system.

This increased electron density makes the molecule easier to oxidize (or harder to reduce), resulting in a shift of its redox potential to more negative values compared to the unsubstituted phenazine parent molecule.[6][7] Computational studies on phenazine derivatives have consistently shown that the addition of amino groups leads to a decrease in the redox potential. For instance, the addition of a second amino group to a mono-amino substituted phenazine can lower the redox potential by as much as -0.17 V.[6]

Caption: Generalized two-electron, two-proton redox mechanism for 1-Phenazinamine.

Quantitative Analysis of Redox Potential

The standard redox potential (E°) is a quantitative measure of a molecule's tendency to be reduced. For phenazine derivatives, this value is highly dependent on the nature and position of substituents. The electron-donating amino group in 1-Phenazinamine results in a more negative redox potential compared to the parent phenazine.

| Compound | Substituent Effect | Expected Shift in Redox Potential (vs. Phenazine) | Reference |

| Phenazine (Parent) | None (Reference) | 0 V | [7] |

| 1-Aminophenazine | Electron-Donating (-NH₂) | Negative Shift | [6][7] |

| 1,6-Diaminophenazine | Stronger Electron-Donating | More Negative Shift | [6] |

Note: Exact experimental values for 1-Phenazinamine can vary based on experimental conditions.

Factors Influencing the Redox Potential

The experimentally measured redox potential of 1-Phenazinamine is not a fixed value but is influenced by several environmental factors.

-

pH of the Medium : The redox chemistry of phenazines is intimately linked to proton availability, following a proton-coupled electron transfer (PCET) mechanism.[8] As the reduction of the phenazine core involves the uptake of protons, the redox potential is pH-dependent.[3] According to the Nernst equation for a reaction involving protons, the redox potential will shift to less negative (more positive) values in more acidic conditions (lower pH).

-

Solvent System : The polarity and dielectric constant of the solvent can influence the stability of the charged species formed during the redox reaction. While significant shifts can be observed between different solvent classes, the variation among solvents with high dielectric constants (e.g., water, acetonitrile) is often modest, in the range of ~0.1 V for phenazines.[6]

-

Supporting Electrolyte : The nature and concentration of the supporting electrolyte can affect the ionic strength of the solution and the structure of the electrochemical double layer at the electrode surface, which can cause minor shifts in the measured potential.

Experimental Protocol: Determination of Redox Potential using Cyclic Voltammetry

Cyclic Voltammetry (CV) is the standard electrochemical technique for characterizing the redox properties of molecules like 1-Phenazinamine. It provides information on the redox potential and the reversibility of the electron transfer process.

Step-by-Step Methodology

-

Preparation of the Analyte Solution :

-

Dissolve a known concentration (typically 1-5 mM) of 1-Phenazinamine in a suitable deaerated solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate for organic solvents, or a phosphate buffer for aqueous solutions) to ensure sufficient conductivity.

-

-

Electrochemical Cell Assembly :

-

Assemble a three-electrode cell consisting of:

-

Working Electrode : A glassy carbon or platinum electrode.

-

Reference Electrode : A stable reference such as Ag/AgCl or a Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode : A platinum wire or graphite rod.

-

-

-

Deoxygenation :

-

Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Scan :

-

Set the parameters on the potentiostat: scan rate (e.g., 100 mV/s), initial potential, and switching potential. The potential window should be wide enough to encompass the redox events of 1-Phenazinamine.

-

Initiate the scan. The potential is swept linearly from the initial potential to the switching potential and then back.

-

-

Data Analysis :

-

The resulting plot of current vs. potential is called a cyclic voltammogram.

-

Identify the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc).

-

Calculate the half-wave potential (E₁/₂), which is an approximation of the standard redox potential, using the formula: E₁/₂ = (Epa + Epc) / 2

-

The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV.

-

Caption: Experimental workflow for determining redox potential via Cyclic Voltammetry.

Applications in Research and Drug Development

The distinct electrochemical properties of 1-Phenazinamine make it a molecule of interest in several advanced applications:

-

Drug Discovery : Many phenazine-based antibiotics and anticancer agents exert their biological effects through redox cycling, which generates reactive oxygen species (ROS) that can induce cellular damage in pathogenic microbes or cancer cells.[5][9] The specific redox potential of 1-Phenazinamine determines its ability to interact with cellular reductants and oxygen, making it a valuable scaffold for developing new therapeutic agents.

-

Redox Mediators : In biosensors and biofuel cells, redox mediators are used to facilitate electron transfer between an enzyme's active site and an electrode surface.[7] The tunable and reversible redox behavior of 1-Phenazinamine makes it a candidate for such applications.

-

Organic Electronics and Energy Storage : Phenazine derivatives are being actively investigated as anolyte materials for aqueous organic redox flow batteries (AORFBs).[4][10] Their ability to undergo stable and reversible two-electron transfer, combined with the ability to tune their redox potential through functionalization, is highly desirable for developing high-capacity, cost-effective energy storage systems.[4]

Conclusion

1-Phenazinamine is a redox-active molecule with electrochemical properties that are significantly influenced by its amino substituent. The electron-donating nature of the amino group lowers its redox potential relative to the parent phenazine, a key feature that can be modulated by environmental factors such as pH and solvent. A thorough understanding and precise characterization of these properties, primarily through techniques like cyclic voltammetry, are essential for its application in diverse fields ranging from medicinal chemistry to materials science for energy storage. The continued exploration of 1-Phenazinamine and its derivatives promises to unlock new opportunities in drug development and sustainable technology.

References

- Redox potential (E 0 1 ) vs. Fc/Fc + of phenazine functionalized with...

- Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen.

- Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow B

- Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning - PMC - NIH.

- Redox potentials of various phenazines.

- The chemical structures of compounds phenazine, 1–8, 03, and 08.

- Modification and Electrochemical Performance of Phenazine based Electrode M

- Phenazinomycin | C27H32N2O | CID 21906871 - PubChem - NIH.

- Electrochemical studies of tirapazamine: generation of the one-electron reduction product.

- Chemical structures of phenazines 1 – 3 - ResearchG

- Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - MDPI.

- The chemical structures of classical phenazines 1–8.

- Electrochemical Characterization of Neurotransmitters in a Single Submicron Droplet - MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-Phenazinamine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Phenazinamine, a critical heterocyclic compound with significant applications in pharmaceutical and materials science research. As a key intermediate and pharmacophore, understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document details the solubility profile of 1-Phenazinamine across a range of common laboratory solvents and explores its stability under various stress conditions, including pH, oxidation, and light exposure. Included are field-proven experimental protocols for both solubility determination and forced degradation studies, designed to ensure scientific rigor and reproducibility. The guide aims to equip researchers with the foundational knowledge required to effectively handle, formulate, and develop applications for 1-Phenazinamine.

Introduction: The Scientific Imperative of 1-Phenazinamine

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties[1]. 1-Phenazinamine, as a primary amine derivative of the core phenazine structure, serves as a versatile building block for the synthesis of more complex molecules and is itself investigated for its therapeutic potential[2].

The efficacy and reliability of any chemical compound in a research or development setting are fundamentally governed by two of its most basic properties: solubility and stability.

-

Solubility dictates the ability to prepare homogenous solutions for assays, formulations, and reactions. Poor solubility can lead to inaccurate biological data and significant challenges in formulation development[3].

-

Stability determines the compound's shelf-life and its susceptibility to degradation under experimental or storage conditions. Degradation can result in a loss of potency and the formation of unknown, potentially toxic, impurities[4][5].

This guide provides an in-depth examination of these two critical parameters for 1-Phenazinamine, offering both theoretical insights and practical, validated methodologies.

Physicochemical Properties Overview

To understand the solubility and stability of 1-Phenazinamine, one must first consider its molecular structure.

-

Structure: A planar, tricyclic aromatic system with two nitrogen atoms in the central ring and an amine substituent on one of the outer rings.

-

Molecular Formula: C₁₂H₉N₃

-

Molecular Weight: 195.22 g/mol

-

Appearance: Typically a yellow to brown crystalline powder[6].

-

pKa: The basicity of the ring nitrogens and the exocyclic amine influences its solubility in acidic media. The predicted pKa is approximately 1.20 (at 20°C), indicating it can be protonated in strongly acidic conditions[6].

The large, hydrophobic aromatic core suggests low aqueous solubility, while the presence of nitrogen atoms, particularly the primary amine group, offers sites for hydrogen bonding and protonation, which can enhance solubility in polar and acidic solvents.

Solubility Profile of 1-Phenazinamine

The solubility of a compound is a critical parameter for its application in solution-based assays and formulation. The general principle of "like dissolves like" provides a preliminary guide. The nonpolar, aromatic structure of 1-Phenazinamine suggests better solubility in organic solvents compared to polar solvents like water.

Experimental Solubility Data

While comprehensive public data for 1-Phenazinamine is limited, data for the parent phenazine molecule and general principles of organic chemistry allow for a well-grounded estimation. The parent phenazine is sparingly soluble in water but shows greater solubility in organic solvents like ethanol and chloroform[7]. The addition of the polar amine group in 1-Phenazinamine is expected to slightly increase its polarity.

Table 1: Estimated Solubility of 1-Phenazinamine in Common Laboratory Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale & Justification |

| Water | Polar Protic | Very Slightly Soluble / Insoluble | The large hydrophobic tricyclic core dominates, making it poorly soluble in water at neutral pH[6][7]. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Very Slightly Soluble | Similar to water. The physiological pH is not acidic enough to significantly protonate the amine group and enhance solubility. |

| Ethanol | Polar Protic | Slightly Soluble | The alkyl chain of ethanol can interact with the aromatic rings, while the hydroxyl group can hydrogen bond with the nitrogens, offering moderate solvating power. |

| Methanol | Polar Protic | Slightly Soluble | Similar to ethanol, offers a balance of polar and nonpolar interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful, versatile organic solvent capable of dissolving a wide range of polar and nonpolar compounds[3]. It is a common choice for preparing high-concentration stock solutions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is an effective solvent for many organic compounds. |

| Dichloromethane (DCM) / Chloroform | Nonpolar | Moderately Soluble | These solvents effectively solvate the large, nonpolar aromatic system of the phenazine core. |

| 0.1 M Hydrochloric Acid (HCl) | Aqueous Acid | Soluble | The acidic conditions will protonate the basic nitrogen atoms, forming a water-soluble salt. This is a key property for handling and analysis. |

Experimental Protocol: Kinetic Solubility Assessment using UV-Vis Spectroscopy

This protocol outlines a high-throughput method to quickly assess the kinetic solubility of 1-Phenazinamine, which is often sufficient for early-stage research.[8]

Objective: To determine the concentration at which 1-Phenazinamine precipitates from an aqueous buffer when diluted from a DMSO stock.

Materials:

-

1-Phenazinamine

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate (UV-transparent)

-

Microplate reader with UV-Vis capability

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Phenazinamine in 100% DMSO. Ensure the compound is fully dissolved.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).

-

Aqueous Dilution: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well UV-transparent plate containing a larger, fixed volume of PBS (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.

-

Equilibration: Shake the plate gently for 1-2 hours at room temperature, protected from light. This allows any precipitation to occur and equilibrate.

-

Measurement: Measure the absorbance of each well at the λ_max of 1-Phenazinamine. The presence of precipitate will cause light scattering, leading to an artificially high absorbance reading.

-

Data Analysis: Plot the measured absorbance against the nominal concentration. The point at which the absorbance deviates from a linear relationship indicates the onset of precipitation. This concentration is the kinetic solubility limit.

Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the kinetic solubility assessment protocol.

Caption: Workflow for Kinetic Solubility Determination.

Stability Profile of 1-Phenazinamine

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that might interfere with experimental results or pose safety risks[4][9]. Phenazine derivatives are known to be redox-active and potentially sensitive to light[10].

Key Factors Influencing Stability

-

Hydrolytic Stability (pH): The stability of 1-Phenazinamine is expected to be pH-dependent. The planar aromatic system is generally stable, but extreme acidic or basic conditions could promote degradation. A log k-pH profile can reveal the pH at which the compound is most stable[11].

-

Oxidative Stability: As redox-active compounds, phenazines can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents like hydrogen peroxide[10][12]. This can lead to the formation of N-oxides or other oxidized derivatives.

-

Photostability: Many aromatic, colored compounds are sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions[10][13]. International Council for Harmonisation (ICH) guideline Q1B provides a standard for photostability testing[14][15][16].

-

Thermal Stability: Elevated temperatures accelerate the rate of all chemical degradation pathways[10][17]. Testing at elevated temperatures (e.g., 40-80°C) is a common way to "stress" the molecule and predict long-term stability at room temperature[17][18].

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule[4][9][19]. This protocol describes a standard approach to stress testing.

Objective: To assess the stability of 1-Phenazinamine under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials:

-

1-Phenazinamine

-

Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic Acid or Ammonium Acetate (for mobile phase)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

HPLC system with UV or PDA detector

-

Photostability chamber (ICH Q1B compliant)[20]

-

Temperature-controlled oven

Procedure:

-

Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent 1-Phenazinamine peak from any potential degradants. A gradient elution is often necessary.

-

Sample Preparation: Prepare solutions of 1-Phenazinamine (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN/water)[19].

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Store at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours[18].

-

Thermal: Store the solution at 80°C for 48 hours (in the dark).

-

Photostability: Expose the solution (and solid sample) to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²)[15][21]. Keep a control sample wrapped in aluminum foil to protect it from light.

-

-

Analysis:

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

If necessary, neutralize the acid and base samples before injection.

-

Analyze all samples, including a non-stressed control, by the developed HPLC method.

-

-

Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation by the decrease in the area of the parent peak. A target degradation of 5-20% is ideal for identifying degradants without destroying the sample entirely[9][19].

-

Assess peak purity of the parent compound to ensure the method is "stability-indicating."

-

Visualization: Factors Affecting Stability

This diagram illustrates the primary environmental factors that can lead to the degradation of 1-Phenazinamine.

Caption: Key Factors Influencing Chemical Stability.

Conclusion and Recommendations

1-Phenazinamine is a compound of significant scientific interest, but its utility is directly linked to its solubility and stability. This guide has established that while its aqueous solubility is low, it can be effectively dissolved in organic polar aprotic solvents like DMSO and in acidic aqueous solutions.

The stability profile indicates that, like many phenazine derivatives, 1-Phenazinamine is susceptible to degradation from light, oxidative conditions, and potentially pH extremes. Therefore, for optimal use and storage, the following recommendations are critical:

-

Storage: Solid 1-Phenazinamine should be stored in a tightly sealed container, protected from light, and preferably in a cool, dry place.

-

Solution Handling: Prepare stock solutions in anhydrous DMSO for long-term storage and keep them at -20°C or -80°C. For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use. Protect all solutions from direct light exposure by using amber vials or wrapping containers in aluminum foil.

-

Experimental Design: When conducting assays, especially those of long duration, researchers should be mindful of the potential for degradation in the assay medium. The use of control samples is essential to differentiate between compound-induced effects and effects caused by degradation products.

By adhering to these guidelines and utilizing the protocols detailed herein, researchers can ensure the integrity of their experiments and generate reliable, reproducible data in the development of novel applications for 1-Phenazinamine.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]

-

Luminata™ by ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Pharma Beginners. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Journal of Materials Chemistry A. (2019). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Retrieved from [Link]

-

PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. Retrieved from [Link]

-

Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

-

ChemistryViews. (2024). New Insights into the Photostability of Phenoxazines. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phenazine. Retrieved from [Link]

-

Levitch, M. E. (1976). The chemical degradation of phenazine-1-carboxylic acid. Journal of the National Medical Association, 68(6), 487–491. Retrieved from [Link]

-

Journal of Chromatographic Science. (2016). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenazine (CAS 92-82-0). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenazine. PubChem Compound Database. Retrieved from [Link]

-

Frontiers in Marine Science. (2021). Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558). Retrieved from [Link]

-

Molecules. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Retrieved from [Link]

-

Molecules. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Mesalazine solubility (mg/mL) in different solvents at varying pH and temperature. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

-

Heliyon. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved from [Link]

-

International Journal of Molecular Sciences. (2022). Amorphous and Co-Amorphous Olanzapine Stability in Formulations Intended for Wet Granulation and Pelletization. Retrieved from [Link]

Sources

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Phenazine | 92-82-0 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scispace.com [scispace.com]

- 9. acdlabs.com [acdlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jordilabs.com [jordilabs.com]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. pharmaguru.co [pharmaguru.co]

- 18. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. caronscientific.com [caronscientific.com]

- 21. youtube.com [youtube.com]

The Multifaceted Biological Activities of 1-Phenazinamine and Its Derivatives: A Technical Guide for Drug Discovery

Phenazine natural products, a class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their vibrant colors and, more importantly, their diverse and potent biological activities.[1][2][3][4] Among this extensive family, 1-phenazinamine and its derivatives stand out as a scaffold of significant interest for the development of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, elucidate their mechanisms of action, and discuss the synthetic strategies that allow for the fine-tuning of their biological profiles.

The Phenazine Core: A Privileged Scaffold in Nature and the Laboratory

Phenazines are characterized by a tricyclic structure consisting of a pyrazine ring fused to two benzene rings.[1][5] This planar architecture is a key determinant of their biological activity, facilitating interactions with biomolecules such as DNA and proteins.[3] Nature has produced over 100 distinct phenazine compounds, primarily from microorganisms like Pseudomonas and Streptomyces, while chemists have synthesized over 6,000 derivatives, showcasing the tractability and versatility of this chemical scaffold.[4][6][7] The diverse biological activities of phenazines, including antimicrobial, antiparasitic, anticancer, and anti-inflammatory effects, are largely dictated by the nature and position of substituents on the phenazine core.[1][2][4][6][7]

Antimicrobial Prowess: A Battle Against Pathogens

The antimicrobial properties of phenazine derivatives have been recognized for over a century, with pyocyanin being one of the first identified phenazine products.[1][5] Research has since unveiled a broad spectrum of activity against various pathogens.

Antibacterial Activity

Phenazine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[1][5] For instance, phenazine-1,6-dicarboxylic acid (PDC) is lethal to both E. coli and Bacillus subtilis.[1][5] Halogenated phenazines, in particular, have demonstrated significant antibacterial efficacy and the ability to eradicate bacterial biofilms, a critical challenge in clinical settings.[1][5][8] One synthetic halogenated phenazine, HP 29, has shown remarkable potency in mouse wound infection models.[1][5] The renowned antileprosy drug, clofazimine, is a riminophenazine that underscores the clinical success of this compound class.[1][5]

The proposed mechanism for their antibacterial action often involves the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death.[4][7][9][10] This redox activity is a hallmark of the phenazine core.[4]

Antifungal Activity

Phenazine-1-carboxylic acid (PCA) is a prime example of a phenazine with significant antifungal properties.[6][7] It has been successfully commercialized as a biopesticide in China for controlling fungal diseases in crops.[5] Its efficacy against major human pathogens like Trichophyton rubrum has also been reported.[6][7] The mechanism of antifungal action is also linked to the induction of ROS-mediated apoptotic death in fungal cells.[7]

Anticancer Potential: Targeting Malignant Cells

The planar structure of phenazines allows them to intercalate with DNA, a property that has been exploited in the development of anticancer agents.[3] Numerous studies have demonstrated the cytotoxic effects of phenazine derivatives against a wide range of cancer cell lines.

Cytotoxicity and Apoptosis Induction

Phenazine derivatives have shown cytotoxicity against various cancer cell lines, including breast, cervical, prostate, and leukemia cells.[1][2][5] For example, N-(2-hydroxyphenyl)-2-phenazinamine (NHP) has demonstrated significant anti-proliferative activity against human breast cancer cells (MCF7) while showing less toxicity to normal cells.[11] The anticancer mechanism often involves the induction of apoptosis.[11][12][13][14] NHP, for instance, has been shown to increase ROS generation in MCF7 cells, leading to apoptosis.[11] Another derivative, 2-chloro-N-(phenazin-2-yl)benzamide, exhibited a potent anticancer effect comparable to cisplatin against K562 and HepG2 cancer cells, with a preliminary investigation suggesting apoptosis as the mechanism of action.[12]

Structure-Activity Relationship in Anticancer Derivatives

The substitution pattern on the phenazine ring plays a crucial role in determining the anticancer potency. Studies on substituted N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides revealed that the cytotoxicity correlated positively with the electron-withdrawing power of the substituent group.[15] Positional effects are also significant, with 9-substituted compounds showing the most activity.[15] Furthermore, the development of benzo[a]pyrano[2,3-c]phenazine derivatives has shown that specific substitutions on the γ-pyran ring can lead to high growth inhibitory activity against cancer cell lines like HepG2.[16]

Table 1: In Vitro Anticancer Activity of Selected Phenazinamine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-hydroxyphenyl)-2-phenazinamine (NHP) | MCF7 | >300 µg/ml (significant activity) | [11] |

| 2-chloro-N-(phenazin-2-yl)benzamide | K562, HepG2 | Comparable to cisplatin | [12] |

| Benzo[a]pyrano[2,3-c]phenazine derivative 6{1,2,1,9} | HepG2 | 6.71 | [16] |

| Lavanducyanin | HL-60 | Induces apoptosis | [14][17] |

| 2,4-dibromo-1-hydroxyphenazine | HCT-116 | 0.1 | [5] |

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including cancer. Phenazine derivatives have emerged as potential anti-inflammatory agents by targeting key signaling pathways.

Inhibition of Pro-inflammatory Mediators

Several phenazine derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[14][17][18][19][20] This inhibition is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][20] For instance, certain marine-derived phenazines effectively blocked LPS-induced NO and PGE2 production in RAW 264.7 macrophage cells.[14][17][19][20]

Targeting NF-κB Signaling

The transcription factor NF-κB plays a central role in regulating the inflammatory response. Some phenazine derivatives have been found to inhibit TNF-α-induced NF-κB activity, providing a molecular basis for their anti-inflammatory effects.[14][17][20] This inhibition can, in turn, downregulate the expression of various pro-inflammatory genes.

Synthesis and Methodologies: A Chemist's Toolkit

The synthesis of phenazine derivatives is a well-established field, with various methods available to construct the core structure and introduce diverse functionalities.

General Synthetic Strategy for Phenazine Derivatives

A common approach to synthesizing phenazine derivatives involves the condensation of a substituted o-phenylenediamine with an o-quinone or the oxidative cyclization of a di-anilino intermediate.[21] A representative synthetic scheme is outlined below:

Caption: A generalized workflow for the synthesis of phenazine derivatives.

Experimental Protocol: Synthesis of Phenazine-1-carboxylic Acylhydrazone Derivatives

This protocol outlines the synthesis of phenazine-1-carboxylic acylhydrazone derivatives, which have shown promising antitumor activity.[22][23]

Step 1: Synthesis of Phenazine-1-carboxylic Acid (PCA)

-

React aniline with 2-bromo-3-nitro-benzoic acid to form the phenazine-1-carboxylic acid intermediate.[22][23]

Step 2: Esterification of PCA

Step 3: Formation of Phenazine-1-carboxylic Hydrazine

Step 4: Condensation to Form Acylhydrazone Derivatives

-

Condense the phenazine-1-carboxylic acid hydrazide with various aldehyde-containing compounds to obtain the final acylhydrazone derivatives.[22][23]

Mechanism of Action: Unraveling the Molecular Interactions

The diverse biological activities of 1-phenazinamine and its derivatives stem from their ability to interact with multiple cellular targets and pathways. A key unifying mechanism is their redox activity, which leads to the generation of reactive oxygen species (ROS).

Caption: Key mechanisms of action for 1-phenazinamine and its derivatives.

In the context of antimicrobial and anticancer activities, the generation of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering cell death pathways like apoptosis.[7][11] The planar nature of the phenazine ring also allows for intercalation into the DNA double helix, which can interfere with DNA replication and transcription, contributing to their anticancer effects.[3] Furthermore, some derivatives have been shown to inhibit specific enzymes, such as cyclooxygenases in the inflammatory pathway and topoisomerases involved in DNA replication, further expanding their therapeutic potential.[6][14][20] The inhibition of the NF-κB signaling pathway is a key mechanism underlying their anti-inflammatory properties.[14][17][20]

Future Directions and Conclusion

The rich chemical diversity and broad spectrum of biological activities make 1-phenazinamine and its derivatives a highly attractive scaffold for drug discovery. Future research should focus on several key areas:

-

Lead Optimization: Continued structure-activity relationship studies are crucial to enhance the potency and selectivity of these compounds for specific targets.

-

Mechanism of Action Studies: Deeper investigations into the molecular mechanisms of action will enable a more rational design of next-generation phenazine-based drugs.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to identify candidates with favorable drug-like properties.

-

Combination Therapies: Exploring the synergistic effects of phenazine derivatives with existing drugs could lead to more effective treatment strategies, particularly in cancer and infectious diseases.

References

- Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC - NIH. (2024, October 9).

- Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - MDPI. (n.d.).

- Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - ResearchGate. (2024, October 3).

- Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity | Request PDF - ResearchGate. (2025, August 6).

- Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PubMed Central. (2023, February 1).

- Scheme 1. Synthesis of phenazine derivatives. Treatment of aniline... - ResearchGate. (n.d.).

- Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028 - NIH. (2019, August 19).

- Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed. (n.d.).

- Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides | Scilit. (n.d.).

- Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) - Frontiers. (n.d.).

- Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed. (n.d.).

- In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed. (2020, August 27).

- Application Notes and Protocols for the Chemical Synthesis of Novel Phenazine Derivatives - Benchchem. (n.d.).

- Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC - PubMed Central. (n.d.).

- Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed. (2021, September 1).

- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Publishing. (n.d.).

- Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).

- Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC - NIH. (2021, September 1).

- Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives - ResearchGate. (n.d.).

- Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents - MDPI. (n.d.).

- Cytotoxic phenazine and antiallergic phenoxazine alkaloids from an arctic Nocardiopsis dassonvillei SCSIO 502F - PMC - NIH. (2023, October 18).

- WO2015100331A3 - Phenazine derivatives as antimicrobial agents - Google Patents. (n.d.).

- Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents - University of Illinois Chicago - Figshare. (n.d.).

- Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC. (n.d.).

- New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - RSC Publishing. (n.d.).

- New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - NIH. (2021, April 19).

- Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - MDPI. (n.d.).

- Pharmacological Activities of Aminophenoxazinones - PMC - NIH. (2021, June 7).

- Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed. (2021, January 1).

- Phenazine derivatives as antimicrobial agents - Eureka | Patsnap. (2016, December 8).

- N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans induces p53-mediated intrinsic apoptosis signaling in lung cancer cell lines - PubMed. (2023, January 5).

- (PDF) Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents - ResearchGate. (2025, May 4).

- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC - PubMed Central. (2025, April 1).

- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.).

Sources

- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2015100331A3 - Phenazine derivatives as antimicrobial agents - Google Patents [patents.google.com]

- 10. Phenazine derivatives as antimicrobial agents - Eureka | Patsnap [eureka.patsnap.com]

- 11. Frontiers | Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) [frontiersin.org]

- 12. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. Item - Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 18. Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of 1-Phenazinamine: A Technical Guide for Researchers

Foreword: Unraveling the Complexity of a Promising Scaffold

Phenazines, a class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their vibrant colors and, more importantly, their diverse and potent biological activities.[1][2] Among these, 1-Phenazinamine stands out as a foundational structure for a multitude of derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the core mechanisms through which 1-Phenazinamine and its close analogs exert their effects on biological systems. Our focus will be on elucidating the causal relationships behind their antimicrobial and anticancer properties, moving beyond a mere cataloging of effects to a deeper understanding of the underlying molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic promise of this versatile chemical scaffold.

The Core of Activity: Redox Cycling and Oxidative Stress

The phenazine ring system is inherently redox-active, a characteristic that underpins much of its biological functionality.[3] These molecules can participate in electron-transfer reactions, acting as electron shuttles, which is particularly crucial in microbial survival and pathogenesis.[3][4]

A prime example of this is observed in Pseudomonas aeruginosa, where endogenous phenazines support anaerobic survival.[5] They achieve this by facilitating redox homeostasis and promoting the synthesis of ATP, which is essential for maintaining the proton-motive force.[5][6] This process of redox cycling enables the oxidation of substrates like glucose and pyruvate to acetate, linking this to ATP generation via acetate kinase.[5][6]

In the context of antimicrobial and anticancer activity, this redox cycling has a more aggressive consequence: the generation of Reactive Oxygen Species (ROS). Phenazines can accept electrons from cellular reducing agents, such as NAD(P)H, and transfer them to molecular oxygen, resulting in the formation of superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[7][8]

This induced oxidative stress disrupts cellular homeostasis, leading to damage of vital macromolecules, including lipids, proteins, and DNA.[8] For instance, the anticancer activity of N-(2-hydroxyphenyl)-2-phenazinamine (NHP) against MCF7 breast cancer cells is directly linked to an increase in intracellular ROS levels.[9] This surge in oxidative stress is a key trigger for the apoptotic cascade in cancer cells.[8][9]

Targeting the Blueprint of Life: Interactions with DNA

A significant facet of the mechanism of action for many phenazine derivatives is their ability to interact directly with DNA.[10] The planar, aromatic structure of the phenazine ring is well-suited for intercalation, the insertion of a molecule between the base pairs of the DNA double helix.[11][12][13]

This intercalative binding can have profound effects on DNA topology and function:

-

Structural Perturbation: Intercalation can cause unwinding and lengthening of the DNA helix, which can interfere with the binding of DNA-processing proteins.[12]

-

Inhibition of Replication and Transcription: The presence of an intercalated phenazine can obstruct the progression of DNA and RNA polymerases, thereby halting DNA replication and gene transcription.[14]

-

DNA Damage: Some phenazine derivatives can induce DNA cleavage, particularly upon photoactivation.[15] This can occur through electron transfer mechanisms or the generation of localized ROS.[15]

The binding affinity and mode of interaction can be modulated by the substituents on the phenazine core. For example, the novel anti-tumor compound NC-182, a benzo[a]phenazine derivative, has been shown to be a potent DNA intercalator.[12] Its binding stabilizes the DNA duplex against thermal denaturation.[12]

A Wrench in the Cellular Machinery: Enzyme Inhibition

Beyond direct DNA interaction, phenazines can exert their biological effects by inhibiting crucial cellular enzymes. This targeted inhibition can disrupt vital metabolic and signaling pathways.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like replication, transcription, and chromosome segregation.[15] Several phenazine derivatives have been identified as potent inhibitors of both topoisomerase I and II.[3][15] By binding to the enzyme-DNA complex, these compounds can prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, cell death. Aotaphenazine, for instance, has demonstrated inhibition of Topoisomerase II with an IC50 of 45.01 nM.[3]

Histone Acetyltransferase (HAT) Inhibition

The antifungal activity of phenazine-1-carboxamide (PCN) against Fusarium graminearum has been attributed to its inhibition of the histone acetyltransferase Gcn5 (FgGcn5).[16] PCN competitively binds to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones.[16] This disruption of histone modification patterns can lead to widespread changes in gene expression, affecting the fungus's development, virulence, and mycotoxin production.[16]

Other Enzymatic Targets

The antimicrobial activity of some phenazine derivatives has been linked to the inhibition of DNA-dependent RNA polymerase, directly halting transcription.[14] Furthermore, phenazine-1-carboxamide has been shown to inhibit chitin synthetase in Rhizoctonia solani, disrupting cell wall synthesis.[17]

The Final Verdict: Induction of Apoptosis

In the context of cancer therapy, the ultimate goal is to eliminate malignant cells. The mechanisms described above—ROS generation, DNA damage, and enzyme inhibition—all converge on the induction of apoptosis, or programmed cell death.

The anticancer activity of NHP in MCF7 cells is a clear example of this convergence. The compound triggers an increase in ROS, which in turn leads to the initiation of the apoptotic cascade, evidenced by the appearance of both early and late-stage apoptotic cells.[9] Similarly, 5-methyl phenazine-1-carboxylic acid induces apoptosis in cancer cell lines through the mitochondrial pathway, involving the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.[8][18]

Antimicrobial and Antibiofilm Activity: A Multi-pronged Attack

1-Phenazinamine and its derivatives exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[14][18][19] The mechanisms are often multifaceted and can vary between different microbial species.

Key antimicrobial actions include:

-

Disruption of Cell Wall Integrity: As seen with the inhibition of chitin synthetase in R. solani.[17]

-

Inhibition of Nucleic Acid Synthesis: Through DNA intercalation and inhibition of RNA polymerase.[14]

-

Generation of Oxidative Stress: The redox cycling of phenazines is a potent weapon against microbes that lack robust antioxidant defenses.

-

Inhibition of Biofilm Formation: NHP has demonstrated excellent biofilm inhibitory activity against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[9]

Table 1: Summary of Biological Activities of Selected Phenazine Derivatives

| Compound | Biological Activity | Target Organism/Cell Line | IC₅₀/MIC | Reference |

| N-(2-hydroxyphenyl)-2-phenazinamine | Anticancer | MCF7 (Breast Cancer) | 300 µg/ml | [9] |

| N-(2-hydroxyphenyl)-2-phenazinamine | Antibiofilm | E. coli, P. aeruginosa, S. aureus | ~100 µg/ml (BIC) | [9] |

| 2-chloro-N-(phenazin-2-yl)benzamide | Anticancer | K562, HepG2 | Comparable to cisplatin | [20] |

| 5-methyl phenazine-1-carboxylic acid | Anticancer | A549 (Lung), MDA MB-231 (Breast) | 488.7 nM, 458.6 nM | [8][18] |

| D-alanylgriseoluteic acid | Antimicrobial | Streptococcus pneumoniae | 0.06-0.75 µg/mL | [21] |

| Phenazine-1-carboxamide (PCN) | Antifungal | Rhizoctonia solani | 9.09 µg/mL (EC₅₀) | [17] |

Experimental Protocols: A Guide to Mechanistic Studies

To validate the mechanisms described, a series of well-established experimental protocols are employed. Below are outlines of key methodologies.

Protocol 1: Assessment of ROS Generation using DCFH-DA

Objective: To quantify intracellular ROS levels in cells treated with a phenazine compound.

Methodology:

-

Seed cells (e.g., MCF7) in a suitable plate and allow them to adhere overnight.

-

Treat the cells with the phenazine compound at various concentrations for a specified time (e.g., 24 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark. DCFH-DA is a cell-permeable dye that is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells again with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in ROS generation.[9]

Protocol 2: DNA Intercalation Assay using Fluorescence Quenching

Objective: To determine if a phenazine compound binds to DNA via intercalation.

Methodology:

-

Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer.

-

Measure the intrinsic fluorescence of the phenazine compound.

-

Titrate the phenazine solution with increasing concentrations of DNA.

-

Measure the fluorescence spectrum after each addition of DNA.

-

A significant decrease (quenching) in the fluorescence intensity of the compound upon binding to DNA is indicative of intercalation.[10] This is often due to photoelectron transfer from the guanine bases to the excited state of the intercalating molecule.[10]

-

The binding constant (Kb) can be calculated from the fluorescence data.

Conclusion: A Scaffold of Immense Potential

The mechanism of action of 1-Phenazinamine and its derivatives is a compelling example of chemical versatility. A single molecular scaffold can engage in a multitude of biological interactions, from the fundamental process of redox cycling to specific, high-affinity binding with macromolecules like DNA and enzymes. This multi-pronged approach, often leading to oxidative stress, disruption of genetic processes, and ultimately apoptosis, makes phenazines a rich area for the development of novel antimicrobial and anticancer therapeutics. A thorough understanding of these core mechanisms is paramount for the rational design of next-generation phenazine-based drugs with enhanced efficacy and selectivity.

References

-

Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558). Frontiers. [Link]

-

Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force. PubMed. [Link]

-